4-(2-Methylpyrimidin-4-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methylpyrimidin-4-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-9-14-7-6-12(15-9)11-4-2-10(8-13)3-5-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBBOYFTNLXBKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653845 |

Source

|

| Record name | 4-(2-Methylpyrimidin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874778-89-9 |

Source

|

| Record name | 4-(2-Methylpyrimidin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Physicochemical Characterization of 4-(2-Methylpyrimidin-4-yl)benzonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Foundational Knowledge

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is the bedrock upon which successful research programs are built. The compound 4-(2-Methylpyrimidin-4-yl)benzonitrile (CAS No. 874778-89-9) represents a confluence of two key pharmacophores: the pyrimidine ring, a cornerstone of numerous therapeutic agents, and the benzonitrile group, a versatile synthetic handle and a modulator of biological activity. Its utility as a molecular building block in the synthesis of targeted therapies necessitates a deep and actionable understanding of its fundamental physicochemical properties.[1]

This guide eschews a simple data sheet in favor of a comprehensive, methodology-focused framework. It is designed for the practicing scientist, providing not only a summary of known identifiers but, more critically, a detailed exposition of the requisite experimental workflows for determining the essential physicochemical parameters that govern a compound's behavior from the bench to its final application. We will explore the causality behind experimental choices and provide robust, self-validating protocols to ensure the generation of high-fidelity data.

Part 1: Chemical Identity and Structural Confirmation

Before any meaningful physicochemical analysis can be undertaken, the identity, structure, and purity of the analyte must be unequivocally confirmed. This section outlines the primary analytical techniques for establishing a baseline structural and purity profile for this compound.

Molecular Identity

The foundational data for this compound is summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 874778-89-9 | [3][4] |

| Molecular Formula | C₁₂H₉N₃ | [3][4] |

| Molecular Weight | 195.22 g/mol | [3][4] |

| Canonical SMILES | CC1=NC=CC(=N1)C2=CC=C(C=C2)C#N | [] |

| InChI Key | HDBBOYFTNLXBKN-UHFFFAOYSA-N | [] |

Spectroscopic and Chromatographic Confirmation

A multi-technique approach is essential for unambiguous confirmation. The workflow below illustrates the logical sequence of analysis.

Caption: Workflow for identity and purity confirmation.

Rationale: HPLC with UV detection is the gold standard for determining the purity of small organic molecules. It separates the main compound from any potential impurities, and the area under the curve provides a quantitative measure of purity.

Step-by-Step Protocol:

-

Solvent Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Filter all solvents through a 0.45 µm filter.

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detector Wavelength: 254 nm (or a wavelength determined by a preliminary UV scan).

-

-

Gradient Elution:

-

Start with 95% A / 5% B.

-

Ramp to 5% A / 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions over 1 minute and equilibrate for 4 minutes.

-

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that provides the accurate mass of the molecule, typically as the protonated molecular ion [M+H]⁺, confirming the molecular formula.[5][6]

Step-by-Step Protocol:

-

Sample Preparation: Use the same solution prepared for HPLC analysis (~10-50 µg/mL in 50:50 water:acetonitrile with 0.1% formic acid).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

-

Analysis Parameters:

-

Ionization Mode: Positive (to observe [M+H]⁺).

-

Mass Range: Scan from m/z 100 to 500.

-

Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.

-

-

Data Analysis: The expected exact mass for the protonated molecule [C₁₂H₁₀N₃]⁺ is 196.0869. The experimentally observed mass should be within a 5 ppm error margin of this value.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

~2.8 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group on the pyrimidine ring.

-

~7.5-7.8 ppm (multiplet, 2H): Aromatic protons on the benzonitrile ring ortho to the nitrile group.

-

~8.2-8.5 ppm (multiplet, 2H): Aromatic protons on the benzonitrile ring ortho to the pyrimidine substituent.

-

~7.3 ppm (doublet, 1H): Proton at the 5-position of the pyrimidine ring.

-

~8.8 ppm (doublet, 1H): Proton at the 6-position of the pyrimidine ring.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

~25 ppm: Methyl carbon.

-

~118 ppm: Nitrile carbon (-C≡N).

-

~115-120 ppm: Pyrimidine C5.

-

~128-135 ppm: Aromatic CH carbons of the benzonitrile ring.

-

~155-165 ppm: Aromatic carbons of the pyrimidine ring (C2, C4, C6).

-

Quaternary carbons (benzonitrile C1 and C4) will also be present in the aromatic region, typically with lower intensity.

Part 2: Determination of Core Physicochemical Properties

The following properties are critical for predicting a compound's behavior in biological and chemical systems. The protocols provided are based on established, authoritative methodologies.

Melting Point (MP)

Importance: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. A sharp melting range suggests high purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrumentation: Place the capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Aqueous Solubility

Importance: Aqueous solubility is a master variable in drug development, directly influencing absorption, distribution, and bioavailability. Poor solubility is a primary cause of compound attrition.

Caption: Standard shake-flask method for solubility.

Protocol: Shake-Flask Method (OECD Guideline 105)

-

Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Sample Addition: Add an excess amount of solid this compound to a series of vials containing the buffer (e.g., 5 mg in 1 mL). The solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the sample (test for non-specific binding first).

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it into the mobile phase. Quantify the concentration using a pre-established HPLC-UV calibration curve. The resulting concentration is the equilibrium solubility.

Lipophilicity (LogP)

Importance: The partition coefficient (LogP) describes a compound's distribution between an oily (n-octanol) and an aqueous phase. It is a key predictor of membrane permeability, metabolic stability, and toxicity.

Protocol: HPLC-Based Determination of LogP Rationale: This method is faster than the traditional shake-flask method and requires less material. It correlates the retention time of a compound on a reverse-phase HPLC column with the known LogP values of a set of standards.

-

Standard Selection: Choose a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the analyte (e.g., aniline, toluene, naphthalene).

-

Chromatography:

-

Column: C18 or C8 reverse-phase column.

-

Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve good retention and separation of the standards.

-

Flow Rate: 1.0 mL/min.

-

-

Measurement:

-

Inject each standard individually and record its retention time (t_R).

-

Inject the test compound, this compound, and record its retention time.

-

Determine the column dead time (t_0) by injecting a non-retained compound like uracil.

-

-

Calculation:

-

For each compound (standards and analyte), calculate the capacity factor, k' = (t_R - t_0) / t_0.

-

Plot log(k') of the standards versus their known LogP values.

-

Perform a linear regression on this plot. The equation will be: log(k') = m * LogP + c.

-

Using the measured log(k') of the test compound, calculate its LogP using the regression equation.

-

Acidity Constant (pKa)

Importance: The pKa value indicates the extent of ionization of a molecule at a given pH.[9] Since ionization state affects solubility, permeability, and receptor binding, pKa is a critical parameter. This compound has basic nitrogen atoms on the pyrimidine ring that can be protonated.

Protocol: Potentiometric Titration

-

Sample Preparation: Prepare a solution of the compound (~1-5 mM) in a suitable solvent system, often a co-solvent like methanol/water or DMSO/water to ensure solubility throughout the titration.[10]

-

Instrumentation: Use an automated titrator equipped with a calibrated pH electrode suitable for the chosen solvent system.

-

Titration:

-

Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid.

-

The titrant is added in small, precise increments, and the pH is recorded after each addition.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa is determined from the half-equivalence point of the titration curve, where half of the basic sites have been protonated. This point corresponds to an inflection in the first derivative of the titration curve.

-

Specialized software is typically used to accurately calculate the pKa from the titration data.

-

Summary and Interpretation

By systematically executing the protocols outlined in this guide, a researcher can generate a comprehensive physicochemical profile for this compound.

| Physicochemical Property | Recommended Method | Expected Outcome / Data to be Determined |

| Purity | HPLC-UV | Chromatogram showing a major peak with purity >95% |

| Molecular Weight | High-Resolution MS | [M+H]⁺ peak at m/z ≈ 196.0869 (within 5 ppm) |

| Chemical Structure | ¹H and ¹³C NMR | Spectra consistent with predicted chemical shifts |

| Melting Point | Capillary Method | A sharp melting range (e.g., 125-127 °C) |

| Aqueous Solubility | Shake-Flask (pH 7.4) | Quantitative value in µg/mL or µM |

| Lipophilicity | HPLC Retention | LogP value (typically between 1.0 and 3.5) |

| Acidity Constant | Potentiometric Titration | pKa value(s) for the pyrimidine nitrogens |

This integrated dataset provides a holistic view of the molecule's properties. For example, a low pKa (indicating a relatively strong base) combined with moderate LogP and low aqueous solubility would inform formulation strategies, suggesting that a salt form might be necessary to improve solubility and dissolution for in vivo studies. This rigorous, methodology-driven approach ensures that subsequent research and development efforts are built on a foundation of accurate and reliable data.

References

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link].

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Human Metabolome Database. Available from: [Link].

-

This compound. ShiJiaZhuang Smo Chemical Technology Co.,LTD. Available from: [Link].

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link].

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Human Metabolome Database. Available from: [Link].

-

Benzonitrile at BMRB. Biological Magnetic Resonance Bank. Available from: [Link].

-

13C NMR Chemical Shift. Oregon State University. Available from: [Link].

-

Benzonitrile, 4-methyl-. NIST WebBook. Available from: [Link].

-

Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed Central. Available from: [Link].

-

pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. Available from: [Link].

-

4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. MDPI. Available from: [Link].

-

4-Methyl-2-(2-methylpyridin-3-yl)benzonitrile | C14H12N2. PubChem. Available from: [Link].

-

Benzonitrile, 4-methyl-. NIST WebBook, SRD 69. Available from: [Link].

-

4-(2-Methylpyridin-4-yl)benzonitrile | C13H10N2. PubChem. Available from: [Link].

-

4-[2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetyl]benzonitrile. PubChem. Available from: [Link].

-

4-(4-Methylphenoxy)benzonitrile | C14H11NO. PubChem. Available from: [Link].

-

pKa Prediction in Non-Aqueous Solvents. ChemRxiv. Available from: [Link].

-

2-Chloro-4-(2-methylpyridin-3-yl)benzonitrile | C13H9ClN2. PubChem. Available from: [Link].

-

4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. ResearchGate. Available from: [Link].

-

4-Fluoro-2-(2-methylpyridin-3-yl)benzonitrile. PubChem. Available from: [Link].

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Available from: [Link].

-

Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. Available from: [Link].

-

Application News. Shimadzu. Available from: [Link].

-

4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile. PubChem. Available from: [Link].

-

Pharmacokinetics, Metabolite Measurement, and Biomarker Identification of Dermal Exposure to Permethrin Using Accelerator Mass Spectrometry. National Institutes of Health. Available from: [Link].

-

4-Methyl-2-(5-methylpyridin-3-yl)benzonitrile | C14H12N2. PubChem. Available from: [Link].

-

Benzonitrile, 4-nitro-. NIST WebBook, SRD 69. Available from: [Link].

-

Benzonitrile, 4-(5-propyl-2-pyridinyl)- | C15H14N2. PubChem. Available from: [Link].

-

4-Isopropylbenzonitrile | C10H11N. PubChem. Available from: [Link].

Sources

- 1. Buy 4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile | 2548987-36-4 [smolecule.com]

- 3. labsolu.ca [labsolu.ca]

- 4. smochem.com [smochem.com]

- 5. brieflands.com [brieflands.com]

- 6. shimadzu.com [shimadzu.com]

- 7. rsc.org [rsc.org]

- 8. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

A Technical Guide to 4-(2-Methylpyrimidin-4-yl)benzonitrile: A Privileged Scaffold in Modern Drug Discovery

For distribution to: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Heterocyclic Scaffolds

In the landscape of contemporary drug discovery, the strategic selection of core molecular scaffolds is a critical determinant of a program's success. Heterocyclic chemistry, in particular, provides the foundational architecture for a significant portion of approved therapeutics. The pyrimidine ring system, a key component of nucleobases, is a quintessential example of a "privileged scaffold" due to its inherent ability to engage in biologically relevant interactions and its synthetic tractability. This guide provides an in-depth technical analysis of 4-(2-methylpyrimidin-4-yl)benzonitrile, a molecule that elegantly combines the pyrimidine core with a versatile benzonitrile moiety, rendering it a highly valuable building block for the synthesis of targeted therapeutics.

Molecular Structure and Physicochemical Profile

A comprehensive understanding of a compound's fundamental chemical identity is the bedrock of its application in medicinal chemistry.

Chemical Identity and Formula

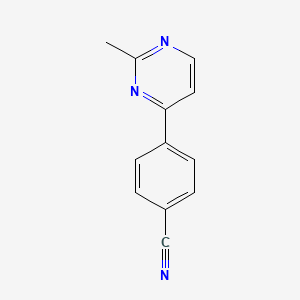

This compound is a bi-aryl compound where a benzonitrile ring is linked to the 4-position of a 2-methylpyrimidine ring.

-

Chemical Formula: C₁₂H₉N₃

-

Molecular Weight: 195.22 g/mol

-

IUPAC Name: this compound

-

CAS Registry Number: 34855-32-0

The structure features a planar pyrimidine ring, which can act as a hydrogen bond acceptor, and a benzonitrile group, where the nitrile functionality is a strong electron-withdrawing group and a potential hydrogen bond acceptor.[1] The methyl group at the 2-position of the pyrimidine can be important for steric interactions within a binding pocket.

Caption: Molecular structure of this compound.

Physicochemical Properties (Predicted and Experimental)

The physicochemical properties dictate the compound's behavior in both chemical reactions and biological systems.

| Property | Value | Source/Method |

| Molecular Weight | 195.22 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for this class of compounds |

| LogP (Octanol/Water) | ~2.3 | Prediction |

| Topological Polar Surface Area | 52.9 Ų | Prediction |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Rotatable Bonds | 1 | Calculated |

Synthesis and Manufacturing

The synthesis of this compound is readily achievable using modern cross-coupling methodologies, which are scalable and allow for the generation of analogues. The Suzuki-Miyaura coupling is the preferred method due to its high functional group tolerance and generally mild reaction conditions.

Retrosynthetic Analysis and Strategy

The key C-C bond formation is between the pyrimidine and benzene rings. This disconnection logically leads to a pyrimidine electrophile and a benzonitrile nucleophile (or vice-versa). The most common and reliable approach involves a palladium-catalyzed cross-coupling of a halopyrimidine with a boronic acid derivative of benzonitrile.

Caption: Retrosynthetic strategy for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust method for the synthesis of the title compound.

-

Reagent Preparation:

-

To a 3-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 4-chloro-2-methylpyrimidine (1.0 eq), (4-cyanophenyl)boronic acid (1.1 eq), and a suitable base such as sodium carbonate (2.0 eq) or potassium phosphate (2.0 eq).

-

Rationale: The boronic acid is used in slight excess to ensure complete consumption of the limiting pyrimidine halide. The base is crucial for the transmetalation step in the catalytic cycle.

-

-

Solvent and Catalyst Addition:

-

Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly effective.

-

Spurge the mixture with nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq).

-

Rationale: Pd(dppf)Cl₂ is an excellent catalyst for Suzuki couplings involving heteroaromatic chlorides due to its stability and efficiency.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.

-

Analytical Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed.

-

¹H and ¹³C NMR Spectroscopy: Provides the primary structural confirmation, showing the expected chemical shifts and coupling patterns for the aromatic and methyl protons, as well as the distinct carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement.

-

HPLC Analysis: Used to determine the purity of the final compound, which should typically be >98% for use in biological assays.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive scaffold for targeting various protein families, most notably protein kinases.

Role as a Kinase Inhibitor Scaffold

The pyrimidine core is a well-established "hinge-binder" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. The benzonitrile moiety can be directed towards the solvent-exposed region of the ATP binding site, where it can be further functionalized to enhance potency and selectivity. The nitrile group itself can act as a hydrogen bond acceptor or engage in other non-covalent interactions.[2]

Caption: Interaction model of the scaffold within a kinase active site.

Therapeutic Potential and Target Classes

Derivatives of this and closely related scaffolds have been investigated as inhibitors of:

-

Tyrosine Kinases: Such as EGFR, JAKs, and BTK, which are implicated in various cancers and autoimmune disorders.

-

Serine/Threonine Kinases: Including those in the MAPK and PI3K pathways, which are central to cell proliferation and survival.

-

Other ATP-binding proteins: The scaffold's general ATP-mimetic character allows for its potential application in targeting other ATPases or enzymes with similar binding pockets.

The nitrile group is a common pharmacophore in many approved drugs and clinical candidates, valued for its metabolic stability and ability to participate in key binding interactions.[1]

Conclusion and Future Outlook

This compound represents a confluence of desirable features for a medicinal chemistry building block: a privileged, synthetically accessible core and a versatile functional handle for optimization. Its utility, particularly in the highly competitive field of kinase inhibitor development, is well-established through analogous structures. Future work will likely focus on leveraging this scaffold to develop inhibitors with novel selectivity profiles, to overcome clinical resistance to existing therapies, and to explore its potential against other emerging drug targets. The robust synthetic routes and clear structure-activity relationship pathways make it an invaluable tool for researchers and drug development professionals.

References

-

PubChem Compound Summary for CAS 34855-32-0. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funke, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

-

Litinetskaya, E., & Khripach, V. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6375. Available at: [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Available at: [Link]

Sources

A Technical Guide to the Solubility of 4-(2-Methylpyrimidin-4-yl)benzonitrile for Drug Discovery Applications

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(2-Methylpyrimidin-4-yl)benzonitrile, a heterocyclic compound of interest in modern medicinal chemistry. Recognizing that solubility is a critical determinant of a compound's developability and in-vitro performance, this document moves beyond a simple data sheet. Instead, it offers researchers, scientists, and drug development professionals a detailed exploration of the foundational principles of solubility, the distinction between thermodynamic and kinetic measurements, and field-proven, step-by-step protocols for their accurate determination. While specific quantitative solubility data for this compound is not broadly published, this guide equips research teams with the necessary methodologies and theoretical grounding to generate this crucial data in-house. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Imperative of Solubility in Drug Development

In the landscape of drug discovery and development, the intrinsic properties of a new chemical entity (NCE) dictate its path to the clinic. Among these, aqueous solubility is a cornerstone parameter that profoundly influences a compound's entire lifecycle.[1] Poor solubility is not merely a formulation hurdle; it is a critical liability that can compromise biological assays, lead to inaccurate structure-activity relationship (SAR) data, and cause poor or variable bioavailability, ultimately increasing the risk of late-stage failures.[2][3] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility assessment a primary challenge.[4]

The compound this compound, featuring a substituted pyrimidine ring linked to a benzonitrile moiety, represents a scaffold common in kinase inhibitor programs and other targeted therapies. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the benzonitrile group adds a degree of lipophilicity. This structural balance makes a priori prediction of solubility challenging and empirical determination essential.

This guide will therefore focus on the practical, in-lab determination of this compound's solubility profile. We will explore the two critical types of solubility measurements—thermodynamic and kinetic—and provide robust protocols that can be readily implemented. The objective is to empower research teams to make informed decisions, whether in hit-to-lead optimization, candidate selection, or pre-formulation studies.

Physicochemical Profile: this compound

A foundational understanding of a compound begins with its basic physicochemical properties. Below is a summary of the known identifiers for this compound.

| Property | Value | Reference |

| CAS Number | 874778-89-9 | [5] |

| Molecular Formula | C₁₂H₉N₃ | [5] |

| Molecular Weight | 195.22 g/mol | [5] |

| PubChem CID | 39869752 | [5] |

| Solubility | Data not publicly available | [5] |

The notable absence of published quantitative solubility data necessitates the experimental approaches detailed in this guide. Dimethyl sulfoxide (DMSO) is one of the most powerful and widely used organic solvents in drug discovery, capable of dissolving a vast array of organic materials and serving as the standard vehicle for compound library storage.[6] Therefore, while its solubility in DMSO is expected to be high, precise quantification is crucial for preparing accurate stock solutions for high-throughput screening (HTS). Conversely, its solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) is the most relevant predictor of its behavior in physiological environments and in vitro biological assays.

Thermodynamic vs. Kinetic Solubility: A Conceptual Framework

The term "solubility" can be misleading if not properly defined. In drug discovery, we distinguish between two different, yet complementary, measurements.[7][8]

-

Thermodynamic Solubility (also known as Equilibrium Solubility) is the true, saturation concentration of a compound in a solvent after it has reached equilibrium with an excess of its solid form.[9] This is a state-independent value that is critical for formulation development, as it represents the maximum achievable concentration under stable conditions.[3]

-

Kinetic Solubility is determined by adding a small volume of a concentrated DMSO stock solution to an aqueous buffer.[8][10] The measurement is taken after a short incubation period and reflects the concentration at which the compound begins to precipitate from a supersaturated solution. This high-throughput method is invaluable in early discovery to quickly flag compounds that may cause issues in biological assays.[10]

The choice of which assay to use is dictated by the stage of the drug discovery process.

Caption: Experimental workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol: High-Throughput Kinetic Solubility Assay

This method is designed for speed and is suitable for screening larger numbers of compounds in early discovery. [10]It relies on detecting the precipitation of a compound when its DMSO stock solution is introduced into an aqueous buffer. [11][12] Rationale: In automated HTS, compounds are typically added to assay wells from a 10 mM DMSO stock. If the compound's kinetic solubility is below the final assay concentration, it will precipitate, leading to false negatives or inconsistent results. This assay proactively identifies such liabilities. The use of a plate reader allows for rapid analysis of multiple compounds in parallel. [8] Materials & Equipment:

-

This compound

-

High-purity DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates (UV-transparent plates for spectroscopy)

-

Multi-channel pipettes or automated liquid handler

-

Plate reader with UV-Vis absorbance or nephelometry (light scattering) capabilities [13]* Plate shaker

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup:

-

Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

-

In separate wells, dispense 2 µL of 100% DMSO to serve as a blank/negative control.

-

-

Buffer Addition: Add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final compound concentration (e.g., 100 µM) and final DMSO percentage (e.g., 1%).

-

Incubation: Seal the plate and place it on a plate shaker for a defined period, typically 1-2 hours, at room temperature. [10]5. Measurement (Two Common Methods):

-

Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering relative to the DMSO-only control indicates precipitation. The kinetic solubility is the highest concentration at which no significant scattering is observed. [13] * Direct UV Assay: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a new UV-transparent plate. Compare the absorbance to a calibration curve prepared by diluting the DMSO stock in a 50:50 acetonitrile/water mixture (or another solvent system that ensures full dissolution) to determine the concentration of the dissolved compound. [8][11]6. Data Analysis: The concentration of the compound remaining in solution is the kinetic solubility value. This is often reported as a single value at a specific final DMSO concentration (e.g., >100 µM at 1% DMSO).

-

Data Interpretation and Application

The solubility data generated for this compound must be interpreted in the context of its intended application.

Illustrative Data Table:

| Solvent System | Assay Type | Solubility (µg/mL) | Interpretation / Implication |

| DMSO | Thermodynamic | >20,000 (>100 mM) | Excellent: Suitable for high-concentration stock solutions for screening libraries. |

| PBS, pH 7.4 | Kinetic (1% DMSO) | 75 (~384 µM) | Good: Unlikely to precipitate in most initial in vitro biological assays (typically run at <10 µM). |

| PBS, pH 7.4 | Thermodynamic | 15 (~77 µM) | Moderate: The true equilibrium solubility. This value is critical for designing formulations for in vivo studies. May require enabling technologies if high doses are needed. |

| Ethanol | Thermodynamic | 500 (~2.5 mM) | High: Indicates potential for co-solvent formulations to improve aqueous solubility. |

| Water | Thermodynamic | <1 (<5 µM) | Low: As expected for a complex organic molecule. Highlights the importance of buffered systems and formulation efforts. |

Note: The values in this table are for illustrative purposes only.

A high solubility in DMSO is a prerequisite for compound library management. A kinetic solubility of >60-100 µg/mL is often considered a good goal for discovery compounds to ensure robust bioassay performance. [8]A low thermodynamic solubility, however, indicates that significant formulation work, such as creating amorphous solid dispersions, using co-solvents, or particle size reduction, may be necessary to achieve adequate oral bioavailability. [2][4]

Conclusion

References

- Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules. [No specific publisher available].

- Drug Discovery News. (n.d.). Substance solubility. Drug Discovery News.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- Whyte, B. (2023).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- BioDuro. (n.d.). ADME Solubility Assay. BioDuro-Global CRDMO.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- Protocols.io. (2025). In-vitro Thermodynamic Solubility. Protocols.io.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Alsenz, J., & Kansy, M. (n.d.). In vitro solubility assays in drug discovery. PubMed.

- Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Kansy, M., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [No specific publisher available].

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- Creative Biolabs. (n.d.). Solubility Assessment Service.

- Labsolu. (n.d.). This compound. Labsolu.

- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ucd.ie [ucd.ie]

- 3. evotec.com [evotec.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. scispace.com [scispace.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. enamine.net [enamine.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. bmglabtech.com [bmglabtech.com]

The Therapeutic Potential of Pyrimidine-Benzonitrile Scaffolds: A Technical Guide to Biological Activity and Mechanistic Insights

Foreword: The Enduring Prominence of Pyrimidine-Benzonitrile Derivatives in Drug Discovery

The pyrimidine ring, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of pharmacologically active agents.[1][2][3] When coupled with a benzonitrile moiety, this chemical architecture gives rise to a class of compounds with a remarkable breadth of biological activities, positioning them as privileged structures in the ongoing quest for novel therapeutics.[4][5] This technical guide provides an in-depth exploration of the diverse biological activities of pyrimidine-benzonitrile derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and anti-inflammatory properties, supported by established experimental protocols and structure-activity relationship (SAR) analyses to empower the rational design of next-generation therapeutic agents.

I. Anticancer Activity: Targeting the Engines of Malignancy

Pyrimidine-benzonitrile derivatives have emerged as a powerful class of anticancer agents, primarily through their ability to modulate the activity of key proteins involved in cancer cell proliferation, survival, and metastasis.[6][7] A significant focus of research has been on their role as kinase inhibitors, targeting enzymes that are frequently dysregulated in various cancers.[8][9]

A. Mechanism of Action: Inhibition of Key Oncogenic Kinases

A primary mechanism by which pyrimidine-benzonitrile derivatives exert their anticancer effects is through the competitive inhibition of adenosine triphosphate (ATP) binding to the active site of various protein kinases. The pyrimidine scaffold often serves as a hinge-binder, forming crucial hydrogen bonds with the kinase backbone, while the benzonitrile group can occupy hydrophobic pockets and contribute to selectivity.[9]

One prominent target is the Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase whose aberrant activation drives the growth of numerous solid tumors.[10] Certain pyrimidine-5-carbonitrile derivatives have demonstrated potent inhibitory activity against EGFR, leading to cell cycle arrest and apoptosis in cancer cells.[10]

Another critical target is the Aurora A kinase , a serine/threonine kinase that plays a pivotal role in mitotic progression.[8] Upregulation of Aurora A is common in many cancers and is associated with genomic instability. Pyrimidine-based inhibitors have been designed to induce the "DFG-out" conformation of Aurora A, a catalytically inactive state, thereby disrupting mitosis and promoting cancer cell death.[8]

The PI3K/AKT signaling pathway , a central regulator of cell growth, proliferation, and survival, is also a key target. Pyrimidine-5-carbonitrile based compounds have been shown to induce apoptosis in leukemia cells through the inhibition of the PI3K/AKT axis.[6]

Signaling Pathway: EGFR Inhibition by Pyrimidine-Benzonitrile Derivatives

Caption: EGFR signaling cascade and its inhibition by pyrimidine-benzonitrile derivatives.

B. Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine-benzonitrile derivatives is profoundly influenced by the nature and position of substituents on both the pyrimidine and benzonitrile rings.[2][11]

-

Substitutions on the Pyrimidine Ring: Modifications at the 2, 4, and 6 positions of the pyrimidine ring are critical for kinase binding and selectivity. For instance, the introduction of an amino group at the 4-position of the pyrimidine ring has been shown to be crucial for activity against lymphocyte-specific tyrosine kinase (Lck).[12]

-

Substitutions on the Benzonitrile Ring: The position and electronic nature of substituents on the benzonitrile ring can significantly impact potency and pharmacokinetic properties. Electron-withdrawing groups, such as fluorine, have been associated with enhanced anticancer activity in some series.[13]

C. Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[7]

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine-benzonitrile derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like erlotinib).[10]

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay for Anticancer Screening

Caption: Step-by-step workflow of the MTT assay for evaluating anticancer activity.

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine-benzonitrile derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[13][14][15]

A. Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial effects of these compounds are often attributed to their ability to interfere with essential microbial processes. While the precise mechanisms are still under investigation for many derivatives, potential targets include:

-

Cell Wall Synthesis: Inhibition of enzymes involved in the biosynthesis of peptidoglycan in bacteria.

-

Nucleic Acid Synthesis: Interference with DNA or RNA synthesis.

-

Protein Synthesis: Binding to ribosomal subunits and inhibiting translation.

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of pyrimidine-benzonitrile derivatives is highly dependent on their structural features.

-

The presence of a benzothiazole moiety fused with the pyrimidine ring has been shown to enhance antimicrobial activity.[13]

-

Substituents on the phenyl ring, such as electron-withdrawing groups like fluorine , can lead to increased potency against both bacteria and fungi.[13]

-

The incorporation of a thiophene moiety has also been correlated with significant antimicrobial effects.[13]

C. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7]

Step-by-Step Methodology:

-

Prepare Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the pyrimidine-benzonitrile derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrimidine-benzonitrile derivatives have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.[16][17][18]

A. Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of anti-inflammatory action for many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[16][19][20] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[19]

Signaling Pathway: COX-2 Inhibition in Inflammation

Caption: Inhibition of the COX-2 pathway by pyrimidine-benzonitrile derivatives to reduce inflammation.

B. Structure-Activity Relationship (SAR) Insights

The selectivity and potency of pyrimidine-benzonitrile derivatives as COX inhibitors are governed by their chemical structure. Specific substitutions on the pyrimidine and benzonitrile rings can enhance binding to the active site of COX-2 while minimizing interaction with COX-1.[16][21]

C. Experimental Protocol: In Vitro COX Inhibition Assay

The ability of compounds to inhibit COX-1 and COX-2 can be assessed using commercially available assay kits. These assays typically measure the peroxidase activity of the enzyme.

Step-by-Step Methodology:

-

Enzyme Preparation: Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme according to the manufacturer's instructions.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the pyrimidine-benzonitrile derivatives or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in a 96-well plate.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

-

Colorimetric Detection: Add a colorimetric substrate that is oxidized by the peroxidase activity of COX, resulting in a color change.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

IV. Synthesis of Pyrimidine-Benzonitrile Derivatives

The synthesis of pyrimidine-benzonitrile derivatives can be achieved through various synthetic routes. A common and efficient method is a one-pot, three-component reaction.[4][5]

A. General Synthetic Protocol: One-Pot Three-Component Reaction

This approach involves the condensation of an aldehyde, malononitrile, and a suitable amidine hydrochloride (such as benzamidine hydrochloride) in the presence of a catalyst.[4][5]

Step-by-Step Methodology:

-

Reactant Mixture: In a suitable solvent (e.g., ethanol), combine the aldehyde, malononitrile, and benzamidine hydrochloride.

-

Catalyst Addition: Add a catalyst, such as magnetic nano Fe₃O₄ particles, to the reaction mixture.[4]

-

Reaction Conditions: Heat the mixture under reflux or conduct the reaction under solvent-free conditions, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture, and isolate the crude product. Purify the product by recrystallization or column chromatography to obtain the desired pyrimidine-5-carbonitrile derivative.

V. Conclusion and Future Perspectives

The pyrimidine-benzonitrile scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the significant potential of this chemical class. The ability to systematically modify the structure of these derivatives allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

-

Elucidation of Novel Mechanisms of Action: Investigating new cellular targets and signaling pathways modulated by these compounds.

-

Rational Drug Design: Utilizing computational modeling and structure-based design to develop more potent and selective inhibitors.

-

In Vivo Efficacy and Safety Studies: Translating the promising in vitro results into preclinical and clinical development.

-

Development of Drug Delivery Systems: Enhancing the bioavailability and targeted delivery of these compounds to improve their therapeutic index.

By continuing to explore the rich chemical space of pyrimidine-benzonitrile derivatives, the scientific community is well-positioned to develop innovative and effective treatments for a wide range of human diseases.

VI. References

-

Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][8][13]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1246. [Link]

-

Bhat, A. R., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(2), 237-247. [Link]

-

Chen, C. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7431-7449. [Link]

-

Chinnaraja, D., & Shanthi, G. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Current Drug Discovery Technologies, 19(3), 1-15. [Link]

-

El-Sayed, N. F., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Scientific Reports, 12(1), 1-17. [Link]

-

Gawrońska-Grzywacz, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(2), 1098. [Link]

-

Hassan, A. S., et al. (2018). Structural Characterization and Antimicrobial Activities of 7H-Benzo[h]chromeno[2,3-d]pyrimidine and 14H-Benzo[h]chromeno[3,2-e][1][2][13]triazolo[1,5-c] pyrimidine Derivatives. Molecules, 23(11), 2947. [Link]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

-

Chinnaraja, D., & Shanthi, G. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 19(3), e090522204561. [Link]

-

Das, J., et al. (2006). Discovery of pyrimidine benzimidazoles as Lck inhibitors: part I. Bioorganic & Medicinal Chemistry Letters, 16(13), 3467-3471. [Link]

-

Aremu, O., et al. (2020). Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. Chemistry & Biology Interface, 10(4), 221-233. [Link]

-

Gawrońska-Grzywacz, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(2), 1098. [Link]

-

Jayashree, B. S., et al. (2013). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences, 125(5), 1019-1026. [Link]

-

Kumar, A., et al. (2015). Synthesis and biological activity of some pyrimidine derivatives. Biointerface Research in Applied Chemistry, 5(4), 1-5. [Link]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

-

Fallah, F., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(9), 1438-1463. [Link]

-

Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Molecules, 25(18), 4236. [Link]

-

Ghorab, M. M., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(28), 18013-18028. [Link]

-

Dongre, R. S., et al. (2019). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry, 43(3), 1365-1376. [Link]

-

Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6048-6073. [Link]

-

Kumar, A., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 16(12), 1682. [Link]

-

Papakonstantinou, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(16), 4935. [Link]

-

Hernández-Vázquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(20), 7114. [Link]

-

Sharma, R., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 1-10. [Link]

-

Kaur, N., et al. (2014). Synthesis and In-vitro Antimicrobial Activity of Pyrimidine Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 3365-3371. [Link]

-

El-Gaby, M. S. A. (2007). Synthesis of Pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(5), 1059-1077. [Link]

-

Anjali, & Nain, S. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]

-

Unacademy. (2021, February 16). Pyrimidines, Purines and Azepines – synthesis, reactions and applications [Video]. YouTube. [Link]

-

Sharma, V., et al. (2009). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 71(4), 345-349. [Link]

-

Gawrońska-Grzywacz, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(2), 1098. [Link]

-

Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6048-6073. [Link]

-

Kumar, A., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Pharmaceutical Research International, 35(10), 1-15. [Link]

-

Singh, H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. researchgate.net [researchgate.net]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. growingscience.com [growingscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of pyrimidine benzimidazoles as Lck inhibitors: part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Structural Characterization and Antimicrobial Activities of 7H-Benzo[h]chromeno[2,3-d]pyrimidine and 14H-Benzo[h]chromeno[3,2-e][1,2,4]triazolo[1,5-c] pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ias.ac.in [ias.ac.in]

- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsonline.com [ijpsonline.com]

- 19. mdpi.com [mdpi.com]

- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 4-(2-Methylpyrimidin-4-yl)benzonitrile: An In-Depth Technical Guide to Core Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The small molecule 4-(2-Methylpyrimidin-4-yl)benzonitrile, characterized by its unique pyrimidine-benzonitrile scaffold, has emerged as a compound of significant interest within the drug discovery landscape. This technical guide provides a comprehensive exploration of its primary and secondary potential therapeutic targets, grounded in mechanistic insights and supported by an extensive review of current scientific literature. We will delve into the compelling evidence pointing towards Dihydroorotate Dehydrogenase (DHODH) as a principal target, while also exploring other plausible targets such as adenosine receptors, various kinases, and metabotropic glutamate receptors. This whitepaper will furnish researchers and drug development professionals with the foundational knowledge and detailed experimental frameworks necessary to investigate and harness the therapeutic promise of this versatile compound.

Introduction: The Scientific Appeal of the Pyrimidine-Benzonitrile Scaffold

The fusion of a pyrimidine ring with a benzonitrile moiety creates a pharmacologically attractive scaffold. Pyrimidine rings are a cornerstone of medicinal chemistry, found in a plethora of approved drugs and serving as crucial components of nucleic acids.[1][2] Their ability to form hydrogen bonds and act as bioisosteres for other aromatic systems allows them to interact with a wide array of biological targets.[2][3] The benzonitrile group, on the other hand, is a versatile functional group that can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, and has been identified as a key feature in numerous enzyme inhibitors.[4][5] The combination of these two pharmacophores in this compound suggests a high potential for specific and potent biological activity.

Primary Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)

The most compelling evidence for the therapeutic action of compounds bearing the pyrimidine-benzonitrile scaffold points towards the inhibition of Dihydroorotate Dehydrogenase (DHODH).[6][7][8] DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[9] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[10]

Mechanism of Action and Therapeutic Rationale

Rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for nucleotides to support DNA replication and RNA synthesis.[8][9] By inhibiting DHODH, this compound can effectively starve these cells of essential pyrimidines, leading to cell cycle arrest and apoptosis.[6] This makes DHODH a validated and attractive target for the treatment of various diseases, including cancer, autoimmune disorders like rheumatoid arthritis and multiple sclerosis, and viral infections.[6][8][9]

Signaling Pathway and Point of Intervention

The diagram below illustrates the de novo pyrimidine biosynthesis pathway and the critical role of DHODH.

Caption: Inhibition of DHODH by this compound.

Experimental Validation Workflow

Validating DHODH as a target for this compound involves a multi-step process encompassing enzymatic assays, cell-based assays, and potentially in vivo studies.

Caption: Experimental workflow for validating DHODH inhibition.

Detailed Experimental Protocols

2.4.1. DHODH Enzymatic Assay (IC50 Determination)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DHODH.

-

Materials: Recombinant human DHODH, dihydroorotate, 2,6-dichloroindophenol (DCIP), Coenzyme Q10, assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100), 96-well microplate, spectrophotometer.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant DHODH, and Coenzyme Q10.

-

Add the serially diluted compound or DMSO (vehicle control) to the wells.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding dihydroorotate and DCIP.

-

Measure the decrease in absorbance of DCIP at 600 nm over time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

2.4.2. Uridine Rescue Experiment

-

Objective: To confirm that the anti-proliferative effect of the compound is due to the inhibition of de novo pyrimidine synthesis.

-

Materials: Cancer cell line (e.g., A549, HCT116), cell culture medium, this compound, uridine, MTT or other proliferation assay reagent.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of the compound in the presence or absence of a fixed concentration of uridine (e.g., 100 µM).

-

Incubate for 72 hours.

-

Assess cell viability using an MTT assay.

-

Expected Outcome: The cytotoxic effect of the compound should be significantly reversed in the presence of uridine, confirming that the mechanism of action is through the inhibition of pyrimidine biosynthesis.[6]

-

Secondary Potential Therapeutic Targets

While DHODH is a primary candidate, the versatile structure of this compound suggests potential interactions with other important biological targets.

Adenosine Receptors (A2A/A2B)

Derivatives containing a triazole-pyrimidine-methylbenzonitrile core have been identified as dual antagonists of the A2A and A2B adenosine receptors.[11][12] These receptors are G-protein coupled receptors that play a crucial role in modulating immune responses, particularly within the tumor microenvironment.[11]

-

Therapeutic Rationale: Antagonism of A2A and A2B receptors can enhance anti-tumor immunity by preventing adenosine-mediated immunosuppression, making this a promising strategy for cancer immunotherapy.[11][12]

-

Experimental Validation:

-

cAMP Functional Assay: Measure the ability of the compound to block adenosine-induced cyclic AMP (cAMP) production in cells expressing A2A or A2B receptors.[11]

-

T-cell Activation Assay: Assess the compound's ability to enhance T-cell activation and cytokine production (e.g., IL-2) in the presence of adenosine.[11]

-

Kinase Inhibition (e.g., FLT3, CDKs, Chk1)

The pyrimidine scaffold is a common feature in many kinase inhibitors.[13] Structurally related compounds have shown activity against various kinases.

-

FLT3 and CDKs: Pyrrolo[2,3-d]pyrimidin-4-yl derivatives have demonstrated potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are key targets in acute myeloid leukemia (AML).[13]

-

Chk1: Benzonitrile-containing compounds have been developed as potent inhibitors of Checkpoint Kinase 1 (Chk1), a critical regulator of the DNA damage response.[14]

-

Therapeutic Rationale: Inhibition of these kinases can induce apoptosis in cancer cells and sensitize them to DNA-damaging agents.[13][14]

-

Experimental Validation:

-

Kinase Panel Screening: Screen this compound against a broad panel of kinases to identify potential targets.

-

In Vitro Kinase Assays: Perform enzymatic assays for specific kinases to determine IC50 values.

-

Western Blot Analysis: Analyze the phosphorylation status of downstream substrates of the target kinase in treated cells.

-

Metabotropic Glutamate Receptor 5 (mGlu5)

A pyrimidine-benzonitrile derivative has been identified as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[15]

-

Therapeutic Rationale: mGlu5 is implicated in various neurological and psychiatric disorders, including anxiety, depression, and addiction.[15]

-

Experimental Validation:

-

Radioligand Binding Assay: Determine the compound's ability to displace a known radiolabeled mGlu5 ligand.

-

Functional Assays: Measure the compound's effect on glutamate-induced intracellular calcium mobilization or other downstream signaling events in cells expressing mGlu5.

-

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound against its potential targets, which would be determined through the experimental workflows described above.

| Target | Assay Type | Hypothetical IC50 (nM) | Therapeutic Area |

| DHODH | Enzymatic Assay | 50 | Cancer, Autoimmune Disease |

| A2A Receptor | cAMP Functional Assay | 250 | Immuno-oncology |

| A2B Receptor | cAMP Functional Assay | 400 | Immuno-oncology |

| FLT3 Kinase | Kinase Assay | 800 | Leukemia |

| CDK2 Kinase | Kinase Assay | 1200 | Cancer |

| Chk1 Kinase | Kinase Assay | 600 | Cancer |

| mGlu5 Receptor | Radioligand Binding | 1500 | Neurology |

Conclusion and Future Directions

This compound is a promising small molecule with a high likelihood of targeting Dihydroorotate Dehydrogenase, a clinically validated target in oncology and immunology. The scientific rationale for this interaction is strong, and a clear experimental path exists for its validation. Furthermore, the inherent versatility of the pyrimidine-benzonitrile scaffold warrants investigation into secondary targets such as adenosine receptors, kinases, and metabotropic glutamate receptors, which could unveil novel therapeutic applications. Future research should focus on a systematic evaluation of these potential targets, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity, and ultimately, in vivo efficacy studies in relevant disease models.

References

-

Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. [Link]

-

Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications - IJNRD. [Link]

-

Specific Inhibition of a Family 1A Dihydroorotate Dehydrogenase by Benzoate Pyrimidine Analogues - Journal of Medicinal Chemistry - Figshare. [Link]

-

Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC - NIH. [Link]

-

Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC - NIH. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. [Link]

-

Targeting Dihydroorotate Dehydrogenase (DHODH) for Host-Directed Therapy: Discovery of a Novel Alkyne-Based Scaffold Inhibitor Effective Against SARS-CoV-2 - ResearchGate. [Link]

-

Full article: Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - Taylor & Francis Online. [Link]

-

Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. [Link]

-

Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed. [Link]

-

Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed. [Link]

-

Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. figshare.com [figshare.com]

- 8. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Methylpyrimidin-4-yl)benzonitrile as a Privileged Fragment in Drug Discovery

Introduction: The Power of Fragments and Privileged Scaffolds

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach. It begins by identifying low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind with low affinity but high efficiency to a biological target.[1] These simple, well-characterized starting points are then iteratively grown or linked together, guided by structural biology, to produce highly potent and selective drug candidates.[1]